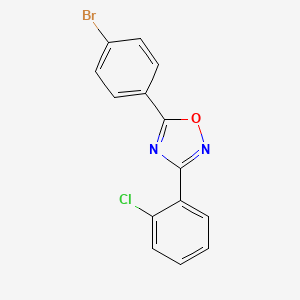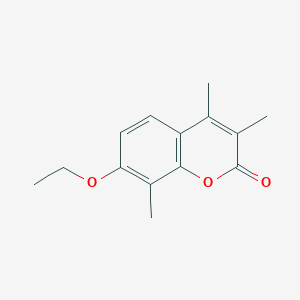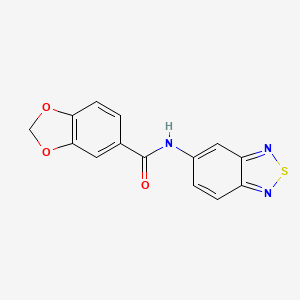
5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole, also known as BPO, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. BPO has a unique chemical structure that makes it an attractive candidate for use in the development of new drugs, materials, and technologies. In
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has also been shown to inhibit the activity of fungal cytochrome P450 enzymes, which are involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to exhibit a range of biochemical and physiological effects in various biological systems. In cancer cells, 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to induce apoptosis, or programmed cell death, via the activation of caspase enzymes. In bacterial and fungal cells, 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to disrupt cell membrane integrity and inhibit cell growth and division. In addition, 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in laboratory experiments is its high potency and selectivity for specific biological targets. 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to exhibit potent activity against a wide range of cancer cell lines and microbial pathogens, making it a promising candidate for the development of new drugs. However, the high potency of 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole also presents a challenge in terms of toxicity and potential side effects, which must be carefully evaluated in preclinical and clinical studies.
Future Directions
There are several future directions for research on 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. One area of interest is the development of new 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole derivatives with improved potency and selectivity for specific biological targets. Another area of interest is the investigation of the potential applications of 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in the development of new materials and technologies, such as organic semiconductors and photovoltaic devices. Finally, further studies are needed to evaluate the safety and efficacy of 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole in preclinical and clinical trials, with the goal of developing new drugs for the treatment of cancer and infectious diseases.
Synthesis Methods
The synthesis of 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole involves the reaction of 4-bromobenzonitrile with 2-chlorobenzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reacted with hydrazine hydrate to form 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. This method has been widely used in the laboratory synthesis of 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole due to its simplicity and efficiency.
Scientific Research Applications
5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and optoelectronics. In medicinal chemistry, 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been shown to exhibit potent anticancer, antibacterial, and antifungal activities. In material science, 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of new materials with unique properties, such as high thermal stability and optical activity. In optoelectronics, 5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for the production of singlet oxygen.
properties
IUPAC Name |
5-(4-bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-10-7-5-9(6-8-10)14-17-13(18-19-14)11-3-1-2-4-12(11)16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJMMAKBLOAFTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide](/img/structure/B5801580.png)

![N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5801588.png)

![N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5801595.png)

![4-[2-(methylthio)benzoyl]morpholine](/img/structure/B5801605.png)
